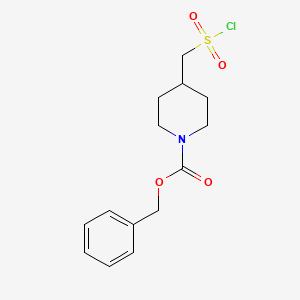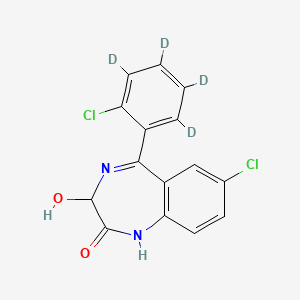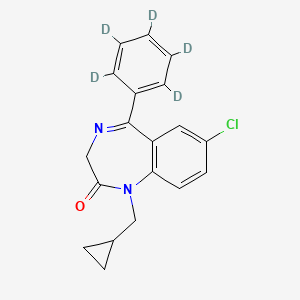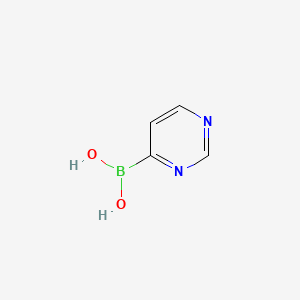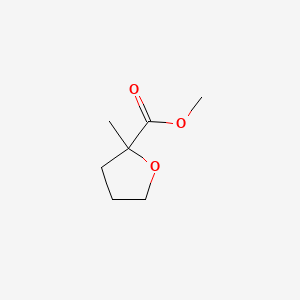
M3 of dolutegravir
Overview
Description
M3 of dolutegravir is a metabolite of the HIV integrase inhibitor dolutegravir. It is formed primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo, but it is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes . This compound plays a crucial role in the metabolism and excretion of dolutegravir, which is used in the treatment of HIV-1 infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: M3 of dolutegravir is synthesized from dolutegravir through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction involves the transfer of a glucuronic acid moiety to dolutegravir, resulting in the formation of dolutegravir o-beta-D-glucuronide.
Industrial Production Methods: The industrial production of dolutegravir o-beta-D-glucuronide involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions typically include an optimal pH, temperature, and the presence of cofactors such as UDP-glucuronic acid. The product is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: M3 of dolutegravir primarily undergoes hydrolysis and conjugation reactions. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from dolutegravir o-beta-D-glucuronide, resulting in the formation of dolutegravir. This reaction is typically catalyzed by enzymes such as beta-glucuronidase.
Conjugation: This reaction involves the addition of various functional groups to dolutegravir o-beta-D-glucuronide, enhancing its solubility and excretion. Common reagents include glutathione and sulfate.
Major Products Formed:
Dolutegravir: Formed through the hydrolysis of dolutegravir o-beta-D-glucuronide.
Conjugated Metabolites: Formed through conjugation reactions, these metabolites are more water-soluble and easily excreted from the body.
Scientific Research Applications
M3 of dolutegravir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of dolutegravir metabolites.
Biology: Studied for its role in the metabolism and excretion of dolutegravir, providing insights into the pharmacokinetics of the drug.
Medicine: Investigated for its potential impact on the efficacy and safety of dolutegravir-based HIV treatments.
Industry: Utilized in the development of improved formulations and delivery methods for dolutegravir
Mechanism of Action
M3 of dolutegravir exerts its effects by being a metabolite of dolutegravir, which is an HIV-1 integrase inhibitor. Dolutegravir inhibits the HIV integrase enzyme by binding to its active site and blocking the strand transfer step of retroviral DNA integration into the host cell. This step is crucial for the HIV replication cycle, and its inhibition results in the suppression of viral activity .
Comparison with Similar Compounds
Raltegravir: Another HIV integrase inhibitor, but with a different metabolic pathway.
Elvitegravir: Similar to dolutegravir but requires pharmacologic boosting for efficacy.
Bictegravir: A newer HIV integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of M3 of dolutegravir: this compound is unique due to its specific formation through UGT1A1 and its role in the metabolism of dolutegravir. It has a higher barrier to resistance compared to other integrase inhibitors, making it a valuable component in HIV treatment regimens .
Properties
IUPAC Name |
(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCEQPHKUWNFL-HSSNMISVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485692-21-4 | |
| Record name | Dolutegravir o-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


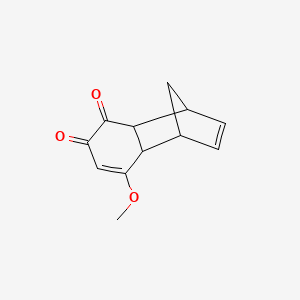
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)
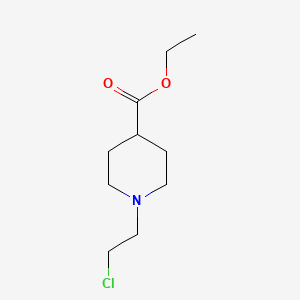

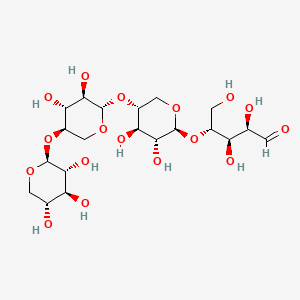

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)
